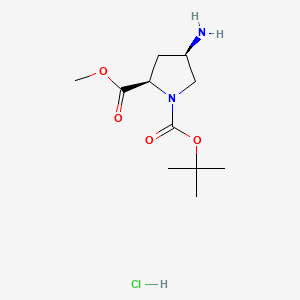

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYCQKLSGMAVQH-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662361 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217474-04-8 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection and Esterification

The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality at the 4-position of pyrrolidine, while a methyl ester is installed at the 2-position. This dual protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide, achieving yields >75% under optimized conditions.

Stereochemical Control via Chiral Auxiliaries

Achieving the (2R,4R) configuration requires chiral induction during key reduction or cyclization steps. In one patented method, sodium borohydride (NaBH₄) is combined with (-)-α-pinene and boron trifluoride etherate (BF₃·OEt₂) to enforce diastereoselectivity during the reduction of a prochiral ketone intermediate. This step is critical for establishing the 4R configuration, with reported enantiomeric excess (ee) values exceeding 98%.

Stepwise Synthesis and Process Optimization

The synthesis is typically executed in six stages, as outlined in WO2017019487A1:

Step (a): Friedel-Crafts Acylation

Reaction Conditions :

Step (b): Amination

Key Process Parameters :

Step (f): Boc Protection

Protocol :

-

Deprotection of the amine using aqueous NaOH (pH >13)

-

Protection with Boc₂O in DCM

-

Isolation via distillation under reduced pressure

This step achieves quantitative conversion to the Boc-protected intermediate.

Critical Data Tables

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| a | AlCl₃, SOCl₂ | DCM | 0–5°C | 85.5% |

| b | NH₄OH, NaOH | MeOH | 25°C | 78.7% |

| f | Boc₂O, NaOH | DCM | 25°C | 98% |

| g | NaBH₄, (-)-α-pinene | THF | 0–25°C | 92% |

Table 2: Stereochemical Outcomes

| Chiral Auxiliary | Lewis Acid | ee (%) |

|---|---|---|

| (-)-α-pinene | BF₃·OEt₂ | 98.2 |

| (+)-Camphene | Ti(OiPr)₄ | 85.6 |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in a polar aprotic solvent such as acetonitrile or ethanol. Crystallization is induced by slow antisolvent addition (e.g., tert-butyl methyl ether), yielding the hydrochloride salt with >99% purity. X-ray crystallography confirms the (2R,4R) configuration in the final product.

Scale-Up Considerations

Industrial-scale production (kg quantities) requires:

-

Precision Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., BF₃·OEt₂ addition) to prevent racemization.

-

Solvent Recovery Systems : DCM and THF are distilled and reused, reducing environmental impact.

-

In-line Analytics : HPLC monitoring ensures intermediate purity >95% before proceeding to subsequent steps.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its specific stereochemical properties.

Medicine

In medicine, it serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.

Industry

Industrially, it is used in the production of fine chemicals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light, storage under inert atmosphere, and room temperature .

- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Pricing : Varies by quantity (e.g., 1 g: €934; 100 mg: €135) .

Comparison with Similar Compounds

The structural and functional nuances of (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride are best understood through comparison with its analogs. Below is a detailed analysis:

Stereoisomers and Diastereomers

(2R,4S)-Isomer (CAS: 1217446-43-9)

- Structural Difference: The (4S) configuration alters the spatial orientation of the amino group.

- Properties :

- Application: Used in asymmetric catalysis and as a precursor for non-natural amino acids .

(2S,4R)-Isomer (CAS: 334999-32-5)

- Structural Difference : Inversion of stereochemistry at position 2.

- Properties :

- Application : Key intermediate in peptide synthesis and glycobiology studies .

Functional Group Variants

(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 114676-69-6)

(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-18-6)

- Structural Difference: Substitution of the amino group with fluorine (-F).

- Properties: Molecular formula: C₁₁H₁₈FNO₄; molecular weight: 247.27 g/mol . Higher thermal stability due to the electronegative fluorine atom .

- Application : Used in PET radiopharmaceuticals and fluorinated bioactive molecules .

Protecting Group Modifications

(2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride (CAS: 1217457-41-4)

- Structural Difference : Benzyl group replaces the tert-butyl group.

- Properties :

- Application: Intermediate in hydrogenolysis-dependent deprotection strategies .

Comparative Data Table

Key Research Findings

Stereochemical Impact: The (2R,4R)-isomer exhibits superior enantioselectivity in protease inhibition compared to its (2S,4R) and (2R,4S) counterparts due to optimal spatial alignment of the amino group .

Amino vs. Hydroxyl Substitution: The 4-amino derivative shows enhanced binding affinity to serine hydrolases, while the 4-hydroxy analog is preferred for glycosidase inhibition .

Fluorine Substitution : The 4-fluoro variant demonstrates improved metabolic stability in vivo, making it valuable for PET imaging probes .

Biological Activity

(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, with CAS number 1217474-04-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁ClN₂O₄ |

| Molecular Weight | 280.75 g/mol |

| Boiling Point | Not available |

| Purity | ≥95% |

| Hazard Statements | H302-H315-H319-H335 |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of amino acid transport and receptor activity.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release and uptake in neuronal cells. Its structural similarity to other pyrrolidine derivatives suggests potential interactions with glutamate receptors and transporters, which are crucial for synaptic transmission and plasticity.

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound. Key findings include:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines.

- Antioxidant Activity : The compound has shown significant antioxidant activity in various assays, suggesting its potential role in protecting cells from oxidative damage.

- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial properties against certain bacterial strains. Comparative studies have shown it to be effective against Staphylococcus aureus and Escherichia coli.

Case Studies

Several notable case studies highlight the biological implications of this compound:

- Case Study 1 : A study focused on the neuroprotective effects of this compound in a model of neurodegeneration induced by glutamate toxicity. Results indicated a significant reduction in cell death and preservation of mitochondrial function.

- Case Study 2 : Research examining the compound's antioxidant capacity revealed that it significantly decreased reactive oxygen species (ROS) levels in cultured astrocytes exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, and how is stereochemical integrity maintained?

- Answer : The synthesis typically involves protecting group strategies and stereoselective reactions. For example, starting from a chiral pyrrolidine precursor, tert-butyl and methyl esters are introduced via carbamate protection. A key step is the displacement of a mesylate intermediate with sodium azide, followed by Staudinger reduction to yield the amine. Crystallization via slow evaporation is critical for maintaining stereochemical purity . Chiral auxiliaries and low-temperature conditions help minimize racemization during nucleophilic substitutions .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?

- Answer : High-resolution techniques such as 1H/13C NMR (to confirm stereochemistry and functional groups), FT-IR (for carbonyl and amine group validation), and mass spectrometry (for molecular weight verification) are essential. Chiral HPLC with polar stationary phases (e.g., amylose-based columns) ensures enantiomeric purity. X-ray crystallography is definitive for absolute configuration determination .

Q. How does the stereochemistry of the compound influence its reactivity and application in medicinal chemistry?

- Answer : The (2R,4R) configuration enhances binding selectivity to biological targets, such as enzymes or receptors, due to spatial complementarity. For instance, analogous pyrrolidine derivatives exhibit improved pharmacokinetic profiles when specific stereocenters are retained. Computational docking studies suggest that the tert-butyl group stabilizes hydrophobic interactions in active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or X-ray) when characterizing this compound?

- Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Use 2D NMR (COSY, NOESY) to clarify through-space interactions and variable-temperature NMR to identify conformational flexibility. Cross-validate with DFT calculations to predict NMR chemical shifts and compare with experimental data. For X-ray discrepancies, re-examine crystallization conditions (e.g., solvent polarity) to isolate alternative polymorphs .

Q. What strategies are effective in optimizing reaction yields while minimizing racemization during synthesis?

- Answer : Key strategies include:

- Using anhydrous solvents (e.g., CH2Cl2) under inert atmospheres to prevent hydrolysis.

- Employing bulky protecting groups (e.g., tert-butoxycarbonyl) to sterically hinder racemization at the amine.

- Optimizing reaction temperature (e.g., <0°C for azide displacement steps) to reduce kinetic resolution .

- Monitoring reaction progress via TLC or LC-MS to terminate reactions before side reactions dominate.

Q. What computational approaches (e.g., molecular docking, DFT) are suitable for studying the compound's interactions with biological targets?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends. Molecular docking (using AutoDock Vina or Schrödinger) models interactions with targets like G-protein-coupled receptors. For validation, compare docking scores with in vitro binding assays. MD simulations (>100 ns) assess stability of ligand-target complexes .

Q. How can researchers address discrepancies between experimental and computational data (e.g., in vibrational spectroscopy or conformational analysis)?

- Answer : Discrepancies may arise from approximations in computational models (e.g., solvent effects). Mitigate by:

- Including explicit solvent molecules in DFT calculations.

- Using polarizable continuum models (PCM) for IR frequency predictions.

- Validating conformational ensembles via metadynamics or NOE-restrained MD simulations .

Handling and Stability

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Answer : Store under argon or nitrogen at -20°C in airtight containers to prevent hydrolysis of the ester and carbamate groups. Use desiccants (e.g., silica gel) to minimize moisture. For long-term stability, lyophilize the hydrochloride salt and avoid repeated freeze-thaw cycles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies using this compound?

- Answer : Variability may stem from differences in:

- Purity : Ensure enantiomeric excess (>98%) via chiral HPLC.

- Assay conditions (e.g., buffer pH, co-solvents).

- Cell lines (e.g., expression levels of target receptors).

Perform dose-response curves and orthogonal assays (e.g., SPR, ITC) to confirm activity. Cross-reference with structurally similar compounds to identify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.